1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one
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Overview
Description
1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of multiple piperidine and piperazine rings, along with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenylpiperazine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties and applications .
Scientific Research Applications
1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin. This can modulate neurotransmission and affect various physiological processes, including mood regulation and pain perception .
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Another piperazine derivative with similar serotonergic antagonist properties.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug related to the piperazine class, known for its potent dopamine transporter ligand activity.
Uniqueness
1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one is unique due to its specific structural features, including the presence of multiple piperidine and piperazine rings, which contribute to its distinct pharmacological profile. Its ability to act as a serotonergic antagonist with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClN4O2/c24-19-5-3-6-20(17-19)25-13-15-26(16-14-25)21-7-4-11-28(18-21)23(30)9-12-27-10-2-1-8-22(27)29/h3,5-6,17,21H,1-2,4,7-16,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOEOFSDPZQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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